5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors, which may contribute to its antitumor, antibacterial, antifungal, and antiviral activities.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, bacteria, and fungi. In vivo studies have shown that this compound has potential antitumor activity in animal models. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile in lab experiments include its potential antitumor, antibacterial, antifungal, and antiviral activities, as well as its ability to inhibit the activity of certain enzymes and receptors. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Identification of the specific enzymes and receptors that are inhibited by this compound.
4. Development of new therapeutic agents based on the structure of this compound.
5. Investigation of the potential applications of this compound in other fields of scientific research, such as materials science and nanotechnology.
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Further studies are needed to determine its safety and efficacy in humans, as well as to identify the specific enzymes and receptors that are inhibited by this compound. The development of new synthesis methods and therapeutic agents based on the structure of this compound may lead to new discoveries in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a complex process that involves several steps. The first step involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate to form 2-ethyl-3-(2-carboxyphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with nitrous acid to form 2-ethyl-3-(2-nitrophenyl)quinazolin-4(3H)-one. The final step involves the reaction of this intermediate with 2-cyano-3,3-dimethylacrylonitrile to form this compound.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. In biochemistry, this compound has been found to inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug discovery. In pharmacology, this compound has been found to have potential applications as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
5-ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c1-2-20-15-5-3-4-6-16(15)21-17(20)14(10-19)12-8-7-11(22(24)25)9-13(12)18(21)23/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPKJWYEHIKRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=C(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.